Regioisomeric Purity as an Acalabrutinib Impurity Standard: Ortho vs. Para vs. Meta
The ortho isomer (CAS 2096331-92-7) is the required reference standard for quantifying process-related ortho-impurities in acalabrutinib active pharmaceutical ingredient (API). The para isomer (CAS 850568-25-1) is the synthetic intermediate that constitutes the drug scaffold [1]; therefore, its presence is expected, but the ortho isomer, arising from isomeric contamination in the starting material or rearrangement side reactions, must be controlled. Vendors report that the ortho isomer is available at ≥98% purity , whereas the para isomer is commonly supplied at 95–97% purity , reflecting the distinct synthetic routes and the challenge of separating ortho from para isomers. The meta isomer (CAS 874459-98-0) is available at 95–98% purity .
| Evidence Dimension | Purity specification for use as impurity reference standard |
|---|---|
| Target Compound Data | ≥98% (Leyan, HPLC) |
| Comparator Or Baseline | Para isomer (CAS 850568-25-1): commonly 95–97% ; Meta isomer (CAS 874459-98-0): 95–98% |
| Quantified Difference | Target compound achieves 1–3 percentage point higher minimum purity, critical for LOQ in impurity quantification. |
| Conditions | HPLC purity specification as per vendor CoA; typical UV detection at 254 nm. |
Why This Matters
For analytical quality control (QC) laboratories performing impurity profiling of acalabrutinib under ICH guidelines, the higher guaranteed purity of the ortho isomer reference standard directly reduces systematic error in impurity quantification and avoids the need for additional purification steps.
- [1] Process for the preparation of acalabrutinib, US Patent 10,800,787, describing Suzuki coupling of para-(pyridin-2-ylcarbamoyl)phenylboronic acid intermediate. View Source
